molecular formula C16H15N5O B2808499 4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide CAS No. 1421501-18-9

4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide

Cat. No.: B2808499
CAS No.: 1421501-18-9
M. Wt: 293.33
InChI Key: MNVMNZVMUSQSMD-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a picolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the pyridine ring and the picolinamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of biological processes and as a potential therapeutic agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrazol-4-yl)pyridine: A related compound with a similar structure but lacking the picolinamide group.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another compound with a triazole ring instead of a pyrazole ring.

Uniqueness

4-(1H-pyrazol-1-yl)-N-(2-(pyridin-4-yl)ethyl)picolinamide is unique due to its combination of a pyrazole ring, a pyridine ring, and a picolinamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

4-pyrazol-1-yl-N-(2-pyridin-4-ylethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-16(19-9-4-13-2-7-17-8-3-13)15-12-14(5-10-18-15)21-11-1-6-20-21/h1-3,5-8,10-12H,4,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVMNZVMUSQSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=NC=C2)C(=O)NCCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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